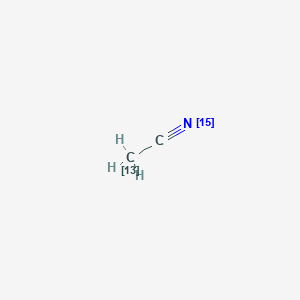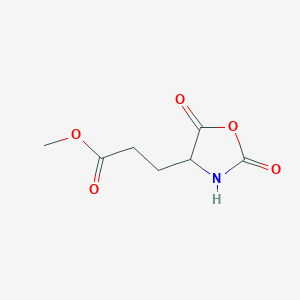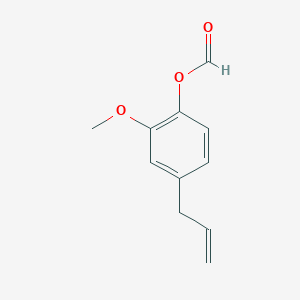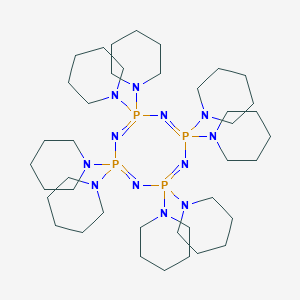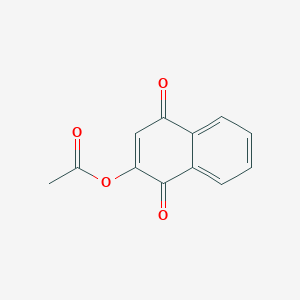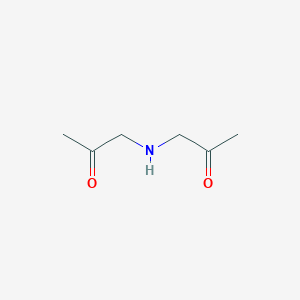
1-(2-Oxopropylamino)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Oxopropylamino)propan-2-one, also known as 4'-Methylpropiophenone, is a chemical compound that is widely used in scientific research. It is a ketone that belongs to the class of compounds known as aryl ketones. The compound is used as a precursor in the synthesis of various drugs and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(2-Oxopropylamino)propan-2-one is not well understood. However, it is believed to act as a stimulant of the central nervous system. The compound is known to increase the release of dopamine, norepinephrine, and serotonin in the brain, which leads to increased alertness, focus, and euphoria.
Biochemische Und Physiologische Effekte
1-(2-Oxopropylamino)propan-2-one has several biochemical and physiological effects. The compound is known to increase heart rate, blood pressure, and body temperature. It also causes vasoconstriction, which can lead to decreased blood flow to certain organs. The compound is also known to cause appetite suppression and insomnia.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Oxopropylamino)propan-2-one has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and is readily available. It is also relatively stable and can be stored for long periods of time. However, the compound is highly reactive and can be dangerous if not handled properly. It is also a controlled substance in many countries, which can make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Oxopropylamino)propan-2-one. One area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of the mechanism of action and physiological effects of the compound. Additionally, the compound could be used as a starting material for the synthesis of new psychoactive substances. Finally, the compound could be used in the development of new drugs for the treatment of various medical conditions.
Conclusion:
1-(2-Oxopropylamino)propan-2-one is a chemical compound that is widely used in scientific research. It is a ketone that is used as a precursor in the synthesis of various drugs and pharmaceuticals. The compound is known to act as a stimulant of the central nervous system and has several biochemical and physiological effects. While the compound has several advantages for lab experiments, it is also highly reactive and can be dangerous if not handled properly. There are several future directions for research on 1-(2-Oxopropylamino)propan-2-one, including the development of new synthetic methods, investigation of the mechanism of action and physiological effects, and the development of new drugs for the treatment of various medical conditions.
Synthesemethoden
1-(2-Oxopropylamino)propan-2-one can be synthesized by the reaction of 4-methylpropiophenone with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction yields 4'-Methylpropiophenone oxime, which is then reduced with sodium borohydride to produce 1-(2-Oxopropylamino)propan-2-one. The purity of the compound can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
1-(2-Oxopropylamino)propan-2-one is widely used in scientific research as a precursor in the synthesis of various drugs and pharmaceuticals. It is used in the synthesis of drugs such as ephedrine, pseudoephedrine, and phenylpropanolamine. The compound is also used in the synthesis of various psychoactive substances such as cathinone derivatives.
Eigenschaften
IUPAC Name |
1-(2-oxopropylamino)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(8)3-7-4-6(2)9/h7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECXIBBXMHHSAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CNCC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Oxopropylamino)propan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


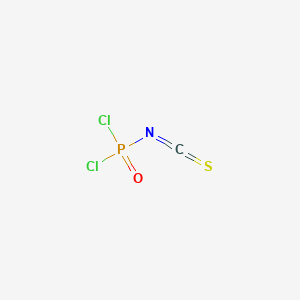
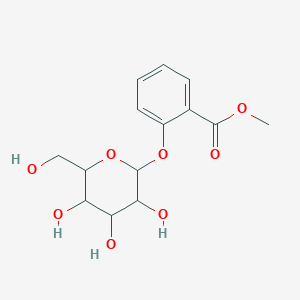
![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI)](/img/structure/B154394.png)
